Cas no 1228666-12-3 (5-Bromo-2-ethyl-3-iodo-1h-pyrrolo2,3-bpyridine)
5-Bromo-2-ethyl-3-iodo-1h-pyrrolo2,3-bpyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
- A-6257
- AKOS015834497
- BS-27366
- F89579
- SCHEMBL25153268
- MFCD16628255
- 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, AldrichCPR
- 1228666-12-3
- CS-0338487
- DTXSID40678429
- 5-Bromo-2-ethyl-3-iodo-1h-pyrrolo2,3-bpyridine
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- MDL: MFCD16628255
- Inchi: 1S/C9H8BrIN2/c1-2-7-8(11)6-3-5(10)4-12-9(6)13-7/h3-4H,2H2,1H3,(H,12,13)
- InChI Key: GMOQJMWSCLYUJQ-UHFFFAOYSA-N
- SMILES: IC1C2=CC(=CN=C2NC=1CC)Br
Computed Properties
- Exact Mass: 349.89200
- Monoisotopic Mass: 349.89156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- PSA: 28.68000
- LogP: 3.49240
5-Bromo-2-ethyl-3-iodo-1h-pyrrolo2,3-bpyridine Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
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Hazardous Material Identification:
5-Bromo-2-ethyl-3-iodo-1h-pyrrolo2,3-bpyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-2-ethyl-3-iodo-1h-pyrrolo2,3-bpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 055644-100mg |
5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine |
1228666-12-3 | 100mg |
$237.00 | 2021-06-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE001063-1G |
5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine |
1228666-12-3 | 1g |
¥10696.47 | 2023-11-11 | ||
| TRC | B685338-25mg |
5-Bromo-2-ethyl-3-iodo-1h-pyrrolo[2,3-b]pyridine |
1228666-12-3 | 25mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B685338-50mg |
5-Bromo-2-ethyl-3-iodo-1h-pyrrolo[2,3-b]pyridine |
1228666-12-3 | 50mg |
$ 305.00 | 2023-04-18 | ||
| TRC | B685338-100mg |
5-Bromo-2-ethyl-3-iodo-1h-pyrrolo[2,3-b]pyridine |
1228666-12-3 | 100mg |
$ 471.00 | 2023-04-18 | ||
| TRC | B685338-250mg |
5-Bromo-2-ethyl-3-iodo-1h-pyrrolo[2,3-b]pyridine |
1228666-12-3 | 250mg |
$ 821.00 | 2023-04-18 | ||
| Chemenu | CM318232-1g |
5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine |
1228666-12-3 | 95% | 1g |
$853 | 2021-06-09 | |
| Chemenu | CM318232-1g |
5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine |
1228666-12-3 | 95%+ | 1g |
$2635 | 2023-02-03 | |
| abcr | AB315112-1 g |
5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine; 95% |
1228666-12-3 | 1 g |
€722.00 | 2023-07-19 | ||
| eNovation Chemicals LLC | Y1316485-1G |
5-bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine |
1228666-12-3 | 97% | 1g |
$370 | 2024-07-21 |
5-Bromo-2-ethyl-3-iodo-1h-pyrrolo2,3-bpyridine Suppliers
5-Bromo-2-ethyl-3-iodo-1h-pyrrolo2,3-bpyridine Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 5-Bromo-2-ethyl-3-iodo-1h-pyrrolo2,3-bpyridine
Research Brief on 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1228666-12-3): Recent Advances and Applications
The compound 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1228666-12-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic scaffold, characterized by its bromo and iodo substituents, serves as a critical intermediate in the synthesis of biologically active molecules targeting various disease pathways. Recent studies have highlighted its potential in kinase inhibition, particularly in oncology and neurodegenerative disorders, making it a focal point for pharmaceutical research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers employed a palladium-catalyzed cross-coupling strategy to functionalize the pyrrolopyridine core, yielding derivatives with nanomolar potency against BTK. The presence of the bromo and iodo groups at the 5- and 3-positions, respectively, facilitated selective modifications, underscoring the compound's synthetic versatility. These findings are particularly relevant for the development of next-generation therapies for B-cell malignancies.
In addition to its role in oncology, 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has shown promise in central nervous system (CNS) drug discovery. A recent preprint on bioRxiv detailed its incorporation into a series of dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) inhibitors, which are being investigated for Alzheimer's disease. The compound's lipophilic profile, enhanced by the ethyl and halogen substituents, improved blood-brain barrier permeability—a critical factor for CNS-targeted therapeutics. Computational modeling further supported its binding affinity to DYRK1A, aligning with experimental data from enzymatic assays.
From a synthetic chemistry perspective, advancements in late-stage functionalization techniques have expanded the utility of this scaffold. A 2024 Organic Letters report described a photoredox-catalyzed C–H activation protocol that enables direct arylation at the 2-position, bypassing traditional protection-deprotection steps. This methodology not only improves synthetic efficiency but also opens avenues for creating diverse libraries of pyrrolopyridine-based compounds for high-throughput screening campaigns.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives stemming from this scaffold. Researchers at the 2023 ACS Spring Meeting highlighted the need for structural modifications to address metabolic instability observed in preclinical models. Proposed solutions include introducing fluorine atoms or cyclopropyl groups to block oxidative metabolism while maintaining target engagement.
In conclusion, 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1228666-12-3) continues to be a valuable building block in medicinal chemistry, with recent breakthroughs expanding its applications across therapeutic areas. Ongoing research aims to leverage its unique chemical features for developing first-in-class drugs, particularly in areas of unmet medical need. Future directions may explore its potential in PROTACs (proteolysis-targeting chimeras) and covalent inhibitor design, further solidifying its role in modern drug discovery paradigms.
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